4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBCFSNJMBBWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that integrates the thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H23BrN4O5S2
- Molecular Weight : 555.4651 g/mol
- CAS Number : 392243-70-8
The compound's structure features a thiadiazole ring that is pivotal for its biological activity. The presence of bromine and sulfamoyl groups enhances its pharmacological profile.
Biological Activity Overview
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Antimicrobial Activity
- Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-thiadiazole have demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
- The incorporation of halogens (like bromine) in the phenyl ring has been associated with increased antibacterial potency .
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Antifungal Activity
- Research indicates that thiadiazole derivatives can also exert antifungal effects. Compounds similar to the target molecule have shown activity against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
- Antitubercular Activity
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Inhibition of Enzymatic Pathways : Many thiadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Interference with Nucleic Acid Synthesis : Some compounds may disrupt DNA or RNA synthesis in pathogens, leading to cell death.
- Synergistic Effects : The combination of different functional groups in the compound can lead to synergistic effects when used with other antimicrobial agents .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains and fungi. Studies indicate that derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in combating antibiotic resistance .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have indicated that derivatives of this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (e.g., MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies further support these findings by elucidating the binding interactions between the compound and target proteins involved in cancer progression .
Mechanistic Insights
The mechanism of action for the antimicrobial and anticancer effects of this compound may involve:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with essential bacterial enzymes or cancer cell signaling pathways.
- Molecular Docking Studies : These studies have shown favorable binding affinities with targets such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
Study 1: Antimicrobial Efficacy
A study focusing on the synthesis of related thiadiazole compounds reported significant antimicrobial activity against various pathogens. Compounds derived from similar structures were tested using turbidimetric methods, revealing effective inhibition at low concentrations .
Study 2: Anticancer Activity
Another research effort evaluated the anticancer potential of thiadiazole derivatives, including those structurally akin to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide. The results indicated that certain derivatives exhibited potent cytotoxicity against MCF7 cells, with IC50 values suggesting strong antiproliferative effects .
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. For example, analogous thiadiazoles are prepared using intermediates like 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one in acetic acid/sodium acetate buffer . This method involves condensation and cyclization under mild conditions.
Amide Bond Coupling
The final step involves coupling the thiadiazole to the benzamide. This is typically achieved through amide bond formation, often using coupling reagents (e.g., HOBt, EDC) or direct condensation under acidic/basic conditions. For example, analogous benzamide derivatives are synthesized by reacting thiadiazole intermediates with benzamide precursors in solvents like chloroform/methanol mixtures .
Sulfamoyl Group Incorporation
Hydrogen Bonding and Crystallization
The compound exhibits intermolecular N—H⋯O and C—H⋯O hydrogen bonding, leading to inversion dimers in the crystal structure . These interactions influence solubility and purification steps, such as washing with cold dioxane to isolate the product .
Characterization Techniques
The synthesized compound is typically characterized using:
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1H NMR and 13C NMR : Confirm structural integrity and coupling constants.
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HRMS : Validate molecular weight and purity.
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TLC : Monitor reaction progress and isolate the final product .
Research Findings
While direct data on this specific compound is limited, analogous thiadiazole-sulfonamide derivatives show:
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Biological activity : Potential anticancer properties via apoptosis induction and cell cycle arrest.
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Structural stability : Hydrogen bonding interactions enhance crystallization and stability .
Comparison of Structural Features
This compound’s synthesis leverages established methods for thiadiazole and sulfonamide derivatives, with purification and characterization guided by hydrogen bonding patterns and spectroscopic analysis. Further studies would require experimental validation of its biological activity and structural optimization.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
*Estimated based on analogs.
Key Observations:
- Heterocycle Influence : Replacement of 1,3,4-thiadiazole with thiazole () or oxadiazole () alters ring electronegativity and hydrogen-bonding capacity. Thiadiazoles often exhibit higher metabolic stability due to reduced susceptibility to oxidation .
- Substituent Effects: The bromophenyl group in the target compound may enhance halogen bonding compared to methyl () or nitro () groups.
- Biological Activity : Oxadiazole derivatives like LMM5 () show antifungal activity, suggesting that the target compound’s thiadiazole core could be optimized for similar applications.
Pharmacological and ADMET Considerations
- Antifungal Potential: The target compound’s bromophenyl group may improve membrane targeting compared to LMM5’s methoxyphenyl group, though solubility could be compromised .
- Anticancer Activity : Thiadiazoles with electron-withdrawing substituents (e.g., nitro, bromo) often show pro-apoptotic effects (). The bromophenyl group may enhance DNA intercalation or kinase inhibition.
- The target compound’s logP (~4.7) aligns with Lipinski’s rules but may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
